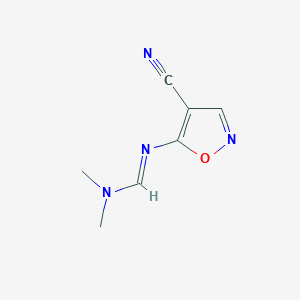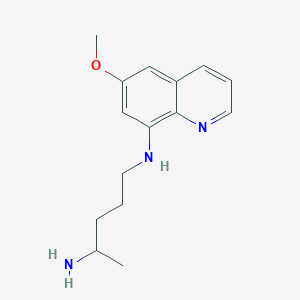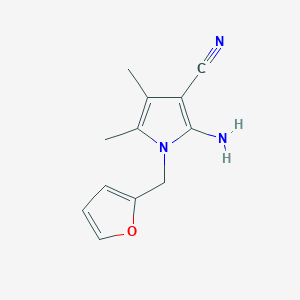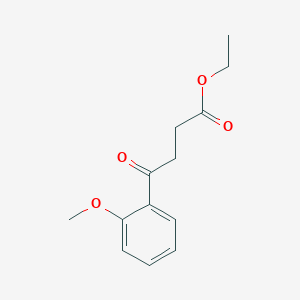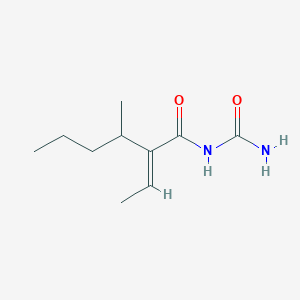
1-(2-Ethylidene-3-methylhexanoyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylidene-3-methylhexanoyl)urea, also known as EHMU, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(2-Ethylidene-3-methylhexanoyl)urea has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 1-(2-Ethylidene-3-methylhexanoyl)urea has been shown to have herbicidal activity against various weed species. In medicine, 1-(2-Ethylidene-3-methylhexanoyl)urea has been investigated for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer. In materials science, 1-(2-Ethylidene-3-methylhexanoyl)urea has been used as a building block for the synthesis of novel polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylidene-3-methylhexanoyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 1-(2-Ethylidene-3-methylhexanoyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 1-(2-Ethylidene-3-methylhexanoyl)urea has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(2-Ethylidene-3-methylhexanoyl)urea has a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Ethylidene-3-methylhexanoyl)urea can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. 1-(2-Ethylidene-3-methylhexanoyl)urea has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, 1-(2-Ethylidene-3-methylhexanoyl)urea has been found to have analgesic (pain-relieving) effects and to reduce inflammation in models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Ethylidene-3-methylhexanoyl)urea is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-(2-Ethylidene-3-methylhexanoyl)urea has been shown to have high selectivity for COX-2 inhibition, making it a potentially useful tool for studying the role of COX-2 in various biological processes. However, one limitation of 1-(2-Ethylidene-3-methylhexanoyl)urea is its relatively low potency compared to other COX-2 inhibitors, which may limit its usefulness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-Ethylidene-3-methylhexanoyl)urea. One area of interest is the development of more potent analogs of 1-(2-Ethylidene-3-methylhexanoyl)urea that could be used as anti-inflammatory or anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-Ethylidene-3-methylhexanoyl)urea and its effects on various signaling pathways. Finally, 1-(2-Ethylidene-3-methylhexanoyl)urea could be used as a building block for the synthesis of novel materials with unique properties, such as biodegradable polymers or materials with specific electronic or optical properties.
Conclusion
In conclusion, 1-(2-Ethylidene-3-methylhexanoyl)urea is a synthetic compound with a wide range of potential applications in various fields. Its relatively simple synthesis method, high selectivity for COX-2 inhibition, and anti-inflammatory and anti-cancer properties make it a potentially valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.
Métodos De Síntesis
1-(2-Ethylidene-3-methylhexanoyl)urea can be synthesized through a multi-step process starting with the reaction of 2-methyl-3-hexen-2-ol with phosgene to form 2-methyl-3-hexen-2-one. This intermediate is then reacted with ethyl isocyanate to produce 1-(2-Ethylidene-3-methylhexanoyl)urea. The overall reaction scheme is shown below:
Propiedades
Número CAS |
102613-34-3 |
|---|---|
Nombre del producto |
1-(2-Ethylidene-3-methylhexanoyl)urea |
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(2E)-N-carbamoyl-2-ethylidene-3-methylhexanamide |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-7(3)8(5-2)9(13)12-10(11)14/h5,7H,4,6H2,1-3H3,(H3,11,12,13,14)/b8-5+ |
Clave InChI |
KSXJYGKGCRJJKP-UHFFFAOYSA-N |
SMILES isomérico |
CCCC(C)/C(=C\C)/C(=O)NC(=O)N |
SMILES |
CCCC(C)C(=CC)C(=O)NC(=O)N |
SMILES canónico |
CCCC(C)C(=CC)C(=O)NC(=O)N |
Sinónimos |
1-(2-(1-Metilbutil)crotonil)urea [Italian] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



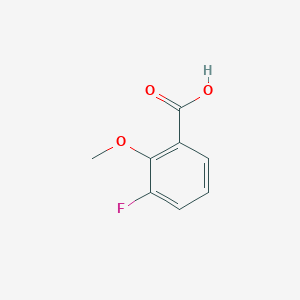
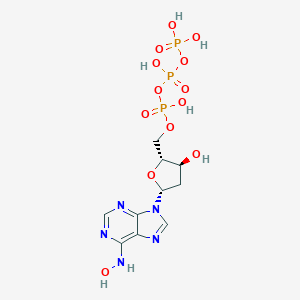
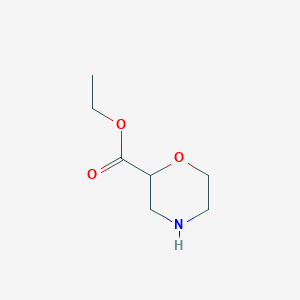
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
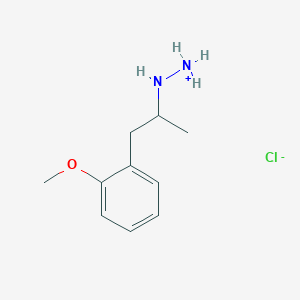
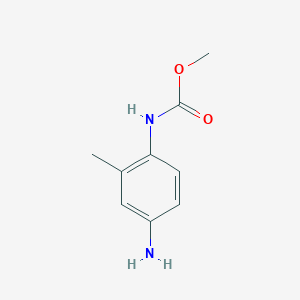
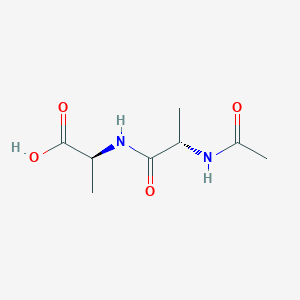
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
